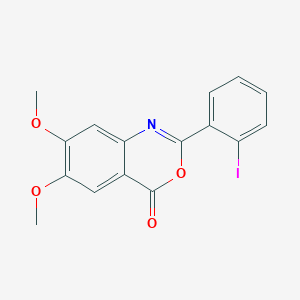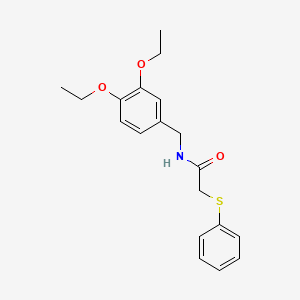![molecular formula C19H20ClNO B5480170 N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5480170.png)
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a phenylmethanamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and benzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using column chromatography, typically with a petroleum ether/ethyl acetate mixture as the eluent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydro compounds, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares a similar naphthalene structure but differs in its substituents and overall molecular framework.
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Another compound with a methoxynaphthalene core, but with different functional groups and applications.
Uniqueness
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific combination of a methoxynaphthalene ring and a phenylmethanamine moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-21-19-12-11-16-9-5-6-10-17(16)18(19)14-20-13-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZHLOZNGYMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[2-(4-nitrophenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5480089.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-(3-pyridinyl)pyrimidine](/img/structure/B5480093.png)

![2-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)quinoxaline](/img/structure/B5480102.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5480105.png)
![3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5480111.png)
![6-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5480143.png)
![3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5480145.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B5480152.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5480160.png)
![methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5480164.png)
![(3S*,4R*)-3-ethyl-4-methyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5480165.png)
![1-(2,2-dimethylpropyl)-4-{[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidin-2-one](/img/structure/B5480169.png)

